molecular formula C10H13NO4 B11943114 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid

5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid

Cat. No.: B11943114
M. Wt: 211.21 g/mol
InChI Key: YLZOZOZMEPINAH-UHFFFAOYSA-N
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Description

5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid is a complex organic compound characterized by the presence of a methoxy group, a keto group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common method includes the reaction of a pyrrole derivative with a suitable methoxy and keto precursor under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process might include continuous flow reactors and advanced purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohol derivatives .

Scientific Research Applications

5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methoxy-5-oxo-3-(1H-pyrrol-1-yl)pentanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C10H13NO4

Molecular Weight

211.21 g/mol

IUPAC Name

5-methoxy-5-oxo-3-pyrrol-1-ylpentanoic acid

InChI

InChI=1S/C10H13NO4/c1-15-10(14)7-8(6-9(12)13)11-4-2-3-5-11/h2-5,8H,6-7H2,1H3,(H,12,13)

InChI Key

YLZOZOZMEPINAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC(CC(=O)O)N1C=CC=C1

Origin of Product

United States

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